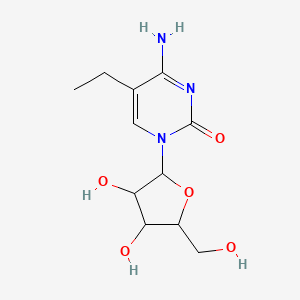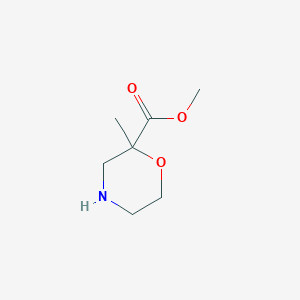
(6-Methylpiperidin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methylpiperidin-2-yl)methanamine is an organic compound with the molecular formula C7H16N2 It is a derivative of piperidine, featuring a methyl group at the 6-position and an amine group attached to the methylene carbon at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize (6-Methylpiperidin-2-yl)methanamine involves the reductive amination of 6-methylpiperidine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, often in an alcoholic solvent like methanol.
-
Hydrogenation: : Another method involves the hydrogenation of 6-methylpiperidine-2-carboxamide using a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas. This process reduces the carboxamide group to a methanamine group.
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : (6-Methylpiperidin-2-yl)methanamine can undergo oxidation reactions, typically forming corresponding imines or nitriles. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
-
Reduction: : The compound can be reduced to its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions. For example, reacting with alkyl halides can yield N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines
Substitution: N-alkylated or N-acylated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (6-Methylpiperidin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the interactions of piperidine derivatives with biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting the central nervous system. Its structure is similar to that of several bioactive molecules, making it a useful scaffold for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and functional groups make it a versatile component in various chemical manufacturing processes.
Wirkmechanismus
The mechanism by which (6-Methylpiperidin-2-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The compound’s amine group can form hydrogen bonds and ionic interactions with biological targets, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: The parent compound, lacking the methyl and methanamine groups.
N-Methylpiperidine: Similar structure but with a methyl group on the nitrogen atom.
2-Methylpiperidine: Methyl group at the 2-position instead of the 6-position.
Uniqueness
(6-Methylpiperidin-2-yl)methanamine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its structure allows for specific interactions that are not possible with other piperidine derivatives, making it valuable in targeted applications.
Eigenschaften
Molekularformel |
C7H16N2 |
|---|---|
Molekulargewicht |
128.22 g/mol |
IUPAC-Name |
(6-methylpiperidin-2-yl)methanamine |
InChI |
InChI=1S/C7H16N2/c1-6-3-2-4-7(5-8)9-6/h6-7,9H,2-5,8H2,1H3 |
InChI-Schlüssel |
WHLLXSYTXPBWIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(N1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol](/img/structure/B12096638.png)

![2-[2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid](/img/structure/B12096655.png)




![1-[2-(cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B12096687.png)




